molecular formula C12H14F2O3 B12573534 (4-tert-Butylphenoxy)(difluoro)acetic acid CAS No. 303151-45-3

(4-tert-Butylphenoxy)(difluoro)acetic acid

Cat. No.: B12573534
CAS No.: 303151-45-3
M. Wt: 244.23 g/mol
InChI Key: BTADNNUSLHCEJF-UHFFFAOYSA-N
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Description

(4-tert-Butylphenoxy)(difluoro)acetic acid is an organic compound with the molecular formula C12H16O3 It is a derivative of acetic acid, where the hydrogen atoms are replaced by a tert-butylphenoxy group and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-tert-Butylphenoxy)(difluoro)acetic acid typically involves the reaction of 4-tert-butylphenol with difluoroacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-tert-Butylphenoxy)(difluoro)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The tert-butylphenoxy group or the fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxides, while substitution reactions may yield various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-tert-Butylphenoxy)(difluoro)acetic acid is used as a reagent in organic synthesis. It can be employed in the preparation of various organic compounds and intermediates.

Biology

In biological research, this compound may be used to study the effects of fluorinated organic compounds on biological systems. Its unique structure allows researchers to investigate its interactions with biological molecules.

Medicine

In the field of medicine, this compound may have potential applications as a pharmaceutical intermediate. Its chemical properties make it a valuable building block for the synthesis of drug candidates.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of (4-tert-Butylphenoxy)(difluoro)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenoxyacetic acid: This compound is similar in structure but lacks the difluoro substitution.

    Difluoroacetic acid: This compound contains the difluoro group but lacks the tert-butylphenoxy group.

Uniqueness

(4-tert-Butylphenoxy)(difluoro)acetic acid is unique due to the presence of both the tert-butylphenoxy group and the difluoro substitution

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-2,2-difluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O3/c1-11(2,3)8-4-6-9(7-5-8)17-12(13,14)10(15)16/h4-7H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTADNNUSLHCEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00610729
Record name (4-tert-Butylphenoxy)(difluoro)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303151-45-3
Record name (4-tert-Butylphenoxy)(difluoro)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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